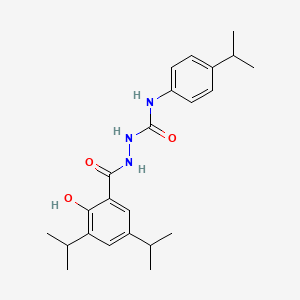

![molecular formula C19H16ClF3N4OS B4622834 N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)

N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea

Overview

Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to the one , often involves multi-step chemical reactions that yield novel compounds. These reactions typically start with the formation of key intermediates through the reaction of specific precursors, followed by further modifications to achieve the final product. For example, Zhang et al. (2011) described a one-pot synthesis method for thiourea derivatives containing pyrazole rings, demonstrating the efficiency of generating complex molecules through such processes (Zhang et al., 2011).

Molecular Structure Analysis

X-ray diffraction (XRD) is a pivotal technique for determining the crystal structure of chemical compounds. Saeed et al. (2010) utilized XRD to analyze the structure of a thiourea derivative, providing insights into the molecule's conformation and spatial arrangement (Saeed et al., 2010). These studies are crucial for understanding the molecular geometry and potential interaction sites of the compound.

Chemical Reactions and Properties

Thiourea derivatives participate in a variety of chemical reactions, influenced by their functional groups. For instance, the reactivity of the thiourea group towards nucleophiles and electrophiles can lead to the formation of diverse products with unique properties. Banu et al. (2014) discussed the preparation and structural analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, showcasing the versatility of thiourea compounds in chemical synthesis (Banu et al., 2014).

Scientific Research Applications

Anticancer Activity

One study focused on the synthesis of novel compounds with anti-lung cancer activity. Researchers developed a series of compounds, including pyrazole and pyrimidine thione derivatives, that showed anticancer activity at low concentrations compared to a reference drug, 5-fluorodeoxyuridine (Hammam et al., 2005). Another research effort synthesized pyrazole acyl thiourea derivatives with demonstrated antifungal and anti-TMV (Tobacco Mosaic Virus) activities, highlighting the potential of these compounds in agricultural applications as well as their therapeutic promise (Wu et al., 2012).

Apoptotic Activity Evaluation

A study evaluated novel pyrazole derivatives containing aminoguanidine units for cytotoxicity and apoptotic activity. Among these, a specific compound was identified as potent against various cancer cell lines, including triple-negative breast cancer and hepatocarcinoma cells, demonstrating significant anti-proliferative activity (Liu et al., 2019).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of novel thioureas derived from 4-aminobenzohydrazide hydrazones were explored in another study. These compounds were tested against a variety of pathogens, including HIV-1 and HIV-2 strains, Herpes simplex virus, and Mycobacterium tuberculosis, showcasing their broad-spectrum antimicrobial potential (Çıkla, 2010).

Structural and Vibrational Properties Analysis

Research on the synthesis, structural, and vibrational properties of similar compounds, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, has been conducted to understand their conformational behaviors. These studies are crucial for the development of more effective and selective therapeutic agents (Saeed et al., 2011).

properties

IUPAC Name |

1-[1-[(2-chloro-4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N4OS/c1-11-8-17(26-27(11)10-12-6-7-13(21)9-14(12)20)25-19(29)24-15-4-2-3-5-16(15)28-18(22)23/h2-9,18H,10H2,1H3,(H2,24,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRDRBXWCBXJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)NC(=S)NC3=CC=CC=C3OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[2-(difluoromethoxy)phenyl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)

![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)

![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4622861.png)